molecular formula C8H12N2O2S B8481960 N-(4-ethoxymethyl-thiazol-2-yl)-acetamide

N-(4-ethoxymethyl-thiazol-2-yl)-acetamide

Cat. No. B8481960
M. Wt: 200.26 g/mol
InChI Key: DCJJRBWPYQPHAV-UHFFFAOYSA-N
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Patent
US07411071B2

Procedure details

To N-(4-ethoxymethyl-thiazol-2-yl)-acetamide (35 mg, 0.175 mmol) in THF (2 ml) was added 6N HCl (2 ml). The reaction was heated at 60° C. for 4 hours, stirred at room temperature overnight and then heated at 60° C. for additional 3 hours. The solution was concentrated to afford 4-ethoxymethyl-thiazol-2-ylamine as a viscous yellow oil (22 mg, 65% ). LC/MS m/z 159.05 (M+1)+; HPLC Rt: 0.34 min.
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[C:7]([NH:10]C(=O)C)[S:8][CH:9]=1)[CH3:2].Cl>C1COCC1>[CH2:1]([O:3][CH2:4][C:5]1[N:6]=[C:7]([NH2:10])[S:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
C(C)OCC=1N=C(SC1)NC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for additional 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OCC=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.